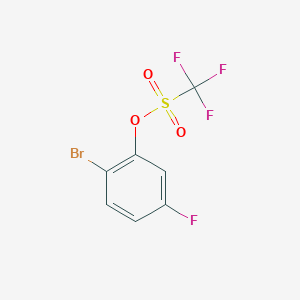
Methanesulfonic acid, trifluoro-, 2-bromo-5-fluorophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonic acid, trifluoro-, 2-bromo-5-fluorophenyl ester is a chemical compound with the molecular formula C7H3BrF4O3S It is known for its unique structural properties, which include a trifluoromethanesulfonate group attached to a 2-bromo-5-fluorophenyl ester
Méthodes De Préparation
The synthesis of methanesulfonic acid, trifluoro-, 2-bromo-5-fluorophenyl ester typically involves the reaction of 2-bromo-5-fluorophenol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen fluoride produced during the reaction. The reaction conditions often include low temperatures to prevent decomposition and to ensure high yield .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods might include continuous flow processes and the use of automated reactors to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Methanesulfonic acid, trifluoro-, 2-bromo-5-fluorophenyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts.
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate for substitution reactions, and oxidizing agents such as hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction pathway chosen.
Applications De Recherche Scientifique
Methanesulfonic acid, trifluoro-, 2-bromo-5-fluorophenyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of methanesulfonic acid, trifluoro-, 2-bromo-5-fluorophenyl ester involves its reactivity with various nucleophiles and electrophiles. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in substitution reactions. The bromine and fluorine atoms also contribute to its reactivity, allowing for selective transformations in complex synthetic pathways .
Comparaison Avec Des Composés Similaires
Methanesulfonic acid, trifluoro-, 2-bromo-5-fluorophenyl ester can be compared with similar compounds such as:
- Methanesulfonic acid, trifluoro-, 2-bromo-4-fluorophenyl ester
- Methanesulfonic acid, trifluoro-, 2-bromo-3-fluorophenyl ester
- Methanesulfonic acid, trifluoro-, 2-bromo-6-fluorophenyl ester
These compounds share similar structural features but differ in the position of the fluorine atom on the phenyl ring. This positional difference can lead to variations in reactivity and selectivity in chemical reactions, highlighting the uniqueness of this compound .
Propriétés
Numéro CAS |
828267-50-1 |
|---|---|
Formule moléculaire |
C7H3BrF4O3S |
Poids moléculaire |
323.06 g/mol |
Nom IUPAC |
(2-bromo-5-fluorophenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C7H3BrF4O3S/c8-5-2-1-4(9)3-6(5)15-16(13,14)7(10,11)12/h1-3H |
Clé InChI |
FOXUFBCQOMQLMX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)OS(=O)(=O)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


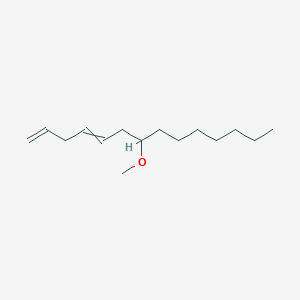
![3-Piperidinecarboxylic acid, 1-[(phenylamino)carbonyl]-, (3S)-](/img/structure/B14227999.png)
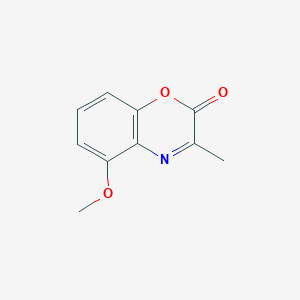
![1-[(6-Chloropyridin-3-yl)methyl]piperazine-2,3-dione](/img/structure/B14228008.png)
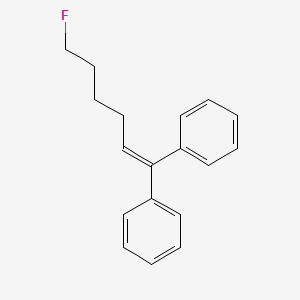
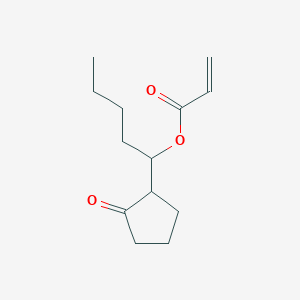
![([1,1'-Biphenyl]-4-yl)-N-(3-methylphenyl)methanimine N-oxide](/img/structure/B14228039.png)
![(E)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one;hydrochloride](/img/structure/B14228042.png)
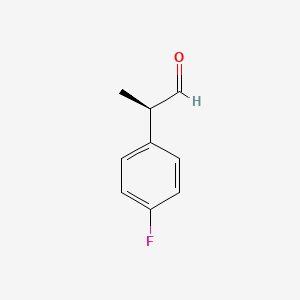
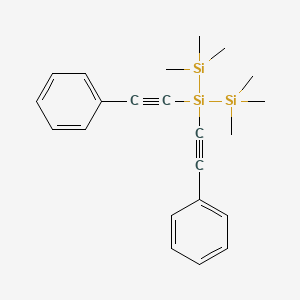
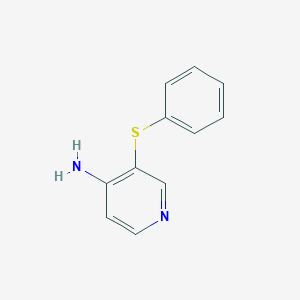
![2-[(2-{[2-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14228055.png)
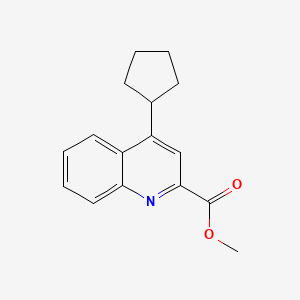
![1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one](/img/structure/B14228086.png)
